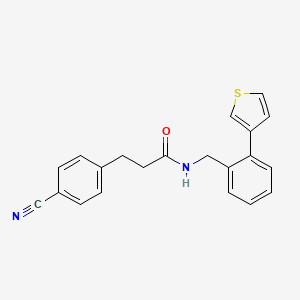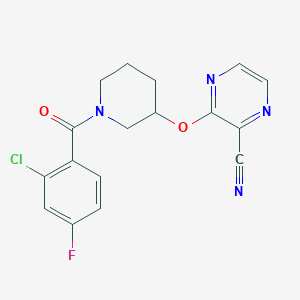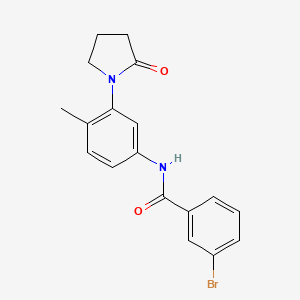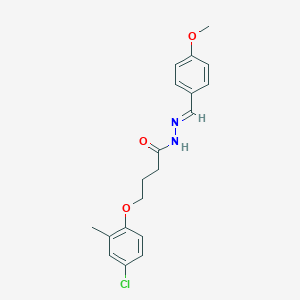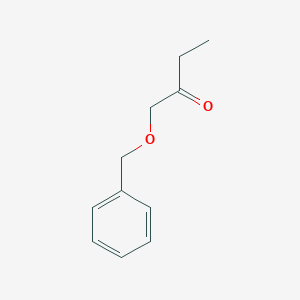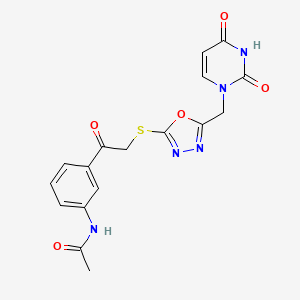
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a pyrimidinone, an oxadiazole, and a thioacetyl group. Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidine, with the addition of a carbonyl group. Oxadiazoles are aromatic rings containing two oxygen atoms and two nitrogen atoms . Thioacetyl groups are sulfur analogs of acetyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone and oxadiazole rings, along with the thioacetyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrimidinone ring could potentially undergo nucleophilic addition reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
A study on a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety utilized NMR techniques for structural determination. The research demonstrated the synthesis process and provided insights into the compound's configuration, highlighting the significance of NMR in analyzing similar complex molecules (Li Ying-jun, 2012).
Anticancer Applications
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed potential anticancer activities. One study found that certain derivatives exhibited notable cancer cell growth inhibition, suggesting the promise of these compounds in developing new anticancer agents (M. M. Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from 1,3,4-oxadiazole showed significant anti-inflammatory and analgesic effects. This research suggests the potential of these molecules in creating new treatments for inflammation and pain management (L. Nargund et al., 1994).
Antimicrobial and Cytotoxic Activities
Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and tested for their antimicrobial and cytotoxic activities, showing efficacy against various bacterial strains and cancer cells. This indicates the broad application potential of similar compounds in treating infections and cancer (M. Noolvi et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-10(23)18-12-4-2-3-11(7-12)13(24)9-28-17-21-20-15(27-17)8-22-6-5-14(25)19-16(22)26/h2-7H,8-9H2,1H3,(H,18,23)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEDMIVOEURPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

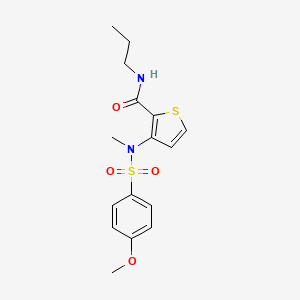



![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride](/img/structure/B2584340.png)
![7-[(4-Ethylpiperazinyl)methyl]-2-[(4-fluorophenyl)methylene]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2584341.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)

![2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2584346.png)
